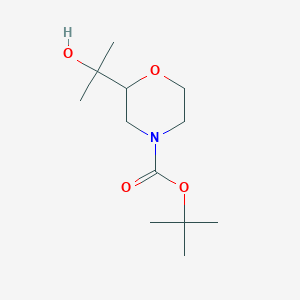

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate

Description

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a tert-butyl group and a hydroxypropan-2-yl group. It is commonly used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name |

tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-6-7-16-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYAMMHUWFRKYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate and 2-hydroxypropan-2-yl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate serves as a reagent in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable building block for more complex molecules. Common reactions include:

- Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.

- Reduction : The compound can be reduced to yield different derivatives.

- Substitution : The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Biology

In biological research, this compound is investigated for its role in enzyme mechanisms and biochemical pathways. Notable applications include:

- Enzyme Modulation : It may interact with cytochrome P450 enzymes, influencing drug metabolism.

- Cell Signaling : Some studies suggest that it can affect apoptosis and cell proliferation pathways, making it relevant in cancer therapy.

Medicine

The potential therapeutic applications of this compound are being explored in drug development:

- Cancer Research : In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through caspase activation.

- Metabolic Disorders : Research highlights its potential to modulate glucose metabolism and improve insulin sensitivity in diabetic models.

- Neuroprotection : Preliminary findings suggest neuroprotective effects against oxidative damage in neuronal cells, possibly due to its antioxidant properties.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for integration into various manufacturing processes, enhancing product performance and efficacy.

Case Study 1: Cancer Research

A study evaluated various morpholine derivatives, including this compound, demonstrating its ability to inhibit the proliferation of cancer cell lines. The mechanism involved the activation of apoptotic pathways.

Case Study 2: Metabolic Effects

Another investigation focused on the compound's role in glucose metabolism modulation. Results indicated improved insulin sensitivity in diabetic animal models, suggesting a therapeutic avenue for managing metabolic disorders.

Case Study 3: Neuroprotective Effects

Preliminary research indicated that this morpholine derivative may offer neuroprotective benefits against oxidative stress in neuronal cells, highlighting its potential application in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the morpholine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxypropan-2-yl group.

Tert-butyl 2-(2-chloropyrimidin-5-yl)morpholine-4-carboxylate: Contains a chloropyrimidinyl group instead of a hydroxypropan-2-yl group.

Uniqueness

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate is unique due to the presence of the hydroxypropan-2-yl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

Tert-butyl 2-(2-hydroxypropan-2-yl)morpholine-4-carboxylate (C12H23NO4) is a morpholine derivative that has garnered attention due to its potential biological activities. This compound's unique structure, featuring a morpholine ring, a tert-butyl group, and a hydroxypropan-2-yl substituent, suggests various mechanisms of action in biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C12H23NO4

Molecular Weight : 245.32 g/mol

IUPAC Name : this compound

Structure : The compound is characterized by a morpholine ring which contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The morpholine structure can interact with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of drug design where enzyme inhibitors are sought.

- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular signaling pathways. Its ability to form hydrogen bonds through the hydroxy group enhances its binding affinity to biological macromolecules.

- Antioxidant Activity : Preliminary studies suggest that derivatives of morpholine compounds can exhibit antioxidant properties, which may be beneficial in mitigating oxidative stress in cells.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Studies

- Cancer Cell Line Studies : Research involving various cancer cell lines has demonstrated that this compound exhibits selective cytotoxicity. In one study, treatment at concentrations of 10 µM resulted in significant growth inhibition without affecting non-tumorigenic cells, suggesting a targeted therapeutic potential.

- Enzymatic Assays : In vitro assays have shown that this compound can inhibit specific enzymes associated with inflammatory pathways. For example, it was found to inhibit TNF-alpha release in THP1 cells challenged with lipopolysaccharides (LPS), indicating potential anti-inflammatory properties .

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed alterations in key signaling proteins involved in cell proliferation and apoptosis, providing insights into how this compound may modulate cellular functions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.